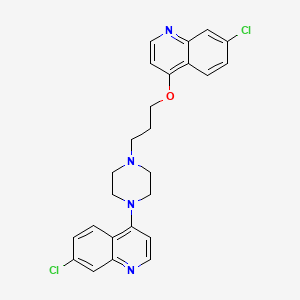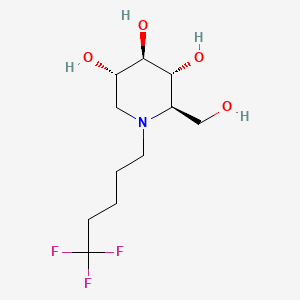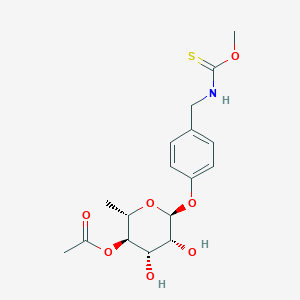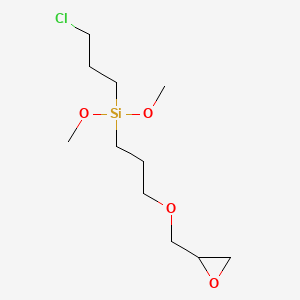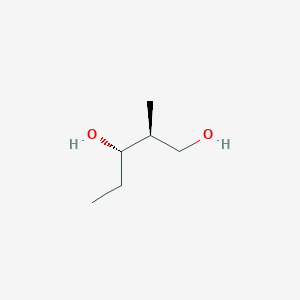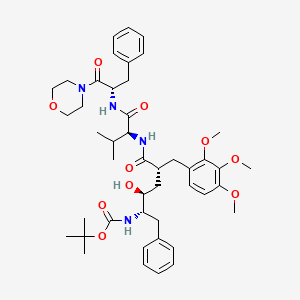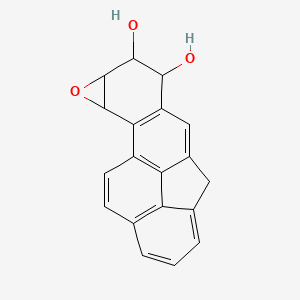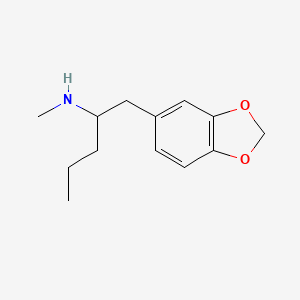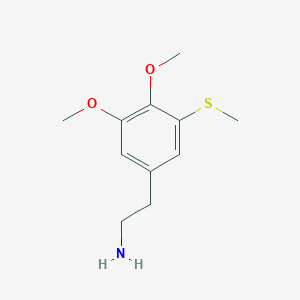
Tetraacetyl-thymol-beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraacetyl-thymol-beta-D-glucoside is a synthetic derivative of thymol, a natural monoterpenoid phenol derived primarily from thyme (Thymus vulgaris) and other plants in the Lamiaceae family. This compound is known for its enhanced hydrophilic properties compared to thymol, making it more suitable for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetraacetyl-thymol-beta-D-glucoside typically involves the acetylation of thymol-beta-D-glucoside. The process begins with the peracetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. This results in the formation of 2,3,4,6-tetraacetyl-alpha-D-glucopyranosyl bromide, which is then reacted with thymol to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of acetic anhydride and acetic acid as solvents and acetylating agents is common due to their efficiency and reusability .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraacetyl-thymol-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its original thymol-beta-D-glucoside form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thymol-beta-D-glucoside.
Substitution: Various substituted glucosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetraacetyl-thymol-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other glucosides and derivatives.
Biology: Studied for its potential prebiotic effects and ability to modulate gut microbiota.
Medicine: Investigated for its anticancer properties, particularly in colorectal cancer cells.
Industry: Utilized in the formulation of antimicrobial agents and preservatives.
Wirkmechanismus
The mechanism of action of tetraacetyl-thymol-beta-D-glucoside involves its hydrolysis by microbial beta-glycosidase in the gut, releasing thymol. Thymol then exerts its effects by modulating various signaling pathways, including the phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and extracellular signal-regulated kinase (ERK) pathways . These pathways are involved in processes such as apoptosis, cell cycle arrest, and inhibition of metastasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymol-beta-D-glucoside: The non-acetylated form of tetraacetyl-thymol-beta-D-glucoside.
Acetic acid thymol ester: Another thymol derivative with enhanced hydrophilic properties.
Carvacrol: A monoterpenoid phenol similar to thymol, known for its antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its enhanced hydrophilic properties, making it more suitable for applications where increased solubility is required. Its ability to be hydrolyzed by microbial enzymes in the gut also makes it a promising candidate for targeted delivery of thymol in the lower gastrointestinal tract .
Eigenschaften
Molekularformel |
C24H32O10 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1 |
InChI-Schlüssel |
ZFXQDMCMNZYJHB-GNADVCDUSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


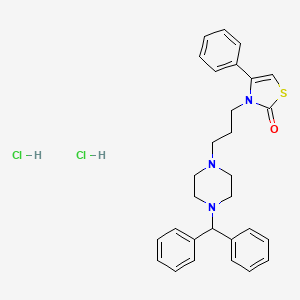
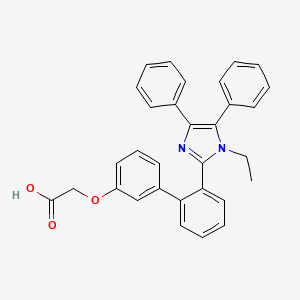
![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
